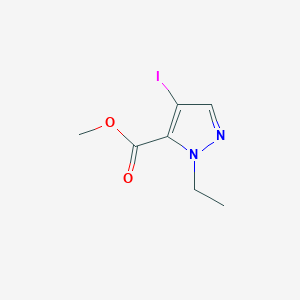
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid can be analyzed using NMR spectroscopy . The chemical shifts in the proton and carbon NMR spectra provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
1,2,3-Triazole derivatives have been found to exhibit various biological activities, which can be attributed to their ability to form hydrogen bonds and dipole interactions with biological receptors . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical structure of the compound .Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” a potential candidate for the development of new antibacterial agents.
Anticancer Activities
Novel bis alkynes with di-substituted triazoles have been synthesized and evaluated for their anticancer activities . The bis alkynes themselves have shown some anticancer activity . This suggests that “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” could also have potential anticancer applications.
Organic Synthesis
1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry . They can be observed in countless molecules useful in medicine and photochemistry . Therefore, “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” could be used in the synthesis of various organic compounds.
Polymer Chemistry
1,2,3-triazoles have found broad applications in polymer chemistry . They can be used in the synthesis of polymers with unique properties. Therefore, “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” could be used in the development of new polymers.
Supramolecular Chemistry
1,2,3-triazoles have also been used in supramolecular chemistry . They can be used in the synthesis of supramolecular structures with unique properties. Therefore, “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” could be used in the development of new supramolecular structures.
Industrial Applications
These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, “1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid” could be used in these industrial applications.
Future Directions
The future research directions for 1,2,3-triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further studies are also needed to understand the mechanism of action of these compounds and to explore their potential applications in various fields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that triazole compounds have been known to stabilize cu(i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-benzyl-5-chlorotriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKMGVNZKHXHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)](/img/structure/B2849537.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine](/img/structure/B2849539.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)

![N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2849545.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)
![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)
![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)